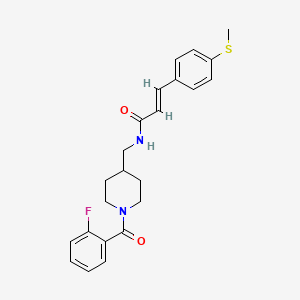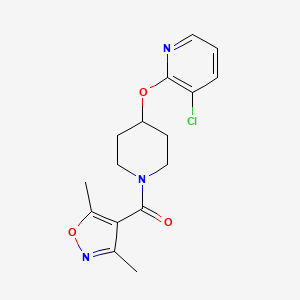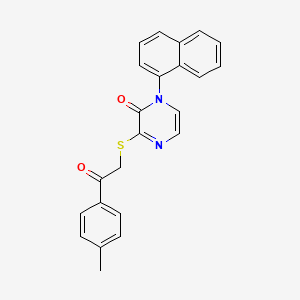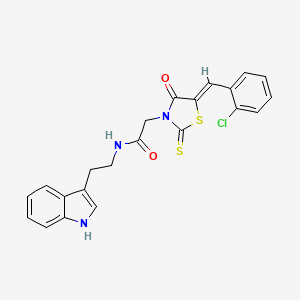
4-(tert-butyl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-butyl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound belongs to the class of kinase inhibitors and has shown promising results in the treatment of various types of cancer.
Aplicaciones Científicas De Investigación
Synthesis and Properties of Polyamides
One of the applications involves the synthesis of polyamides. In a study by Hsiao et al. (2000), they explored the synthesis and properties of polyamides derived from 4-tert-butylcatechol, demonstrating how it's used in the creation of polymers with significant thermal stability and solubility in polar solvents (Hsiao, Yang, & Chen, 2000).
Nucleophilic Substitutions and Radical Reactions
The compound is also utilized in nucleophilic substitutions and radical reactions. Jasch et al. (2012) described how tert-butyl phenylazocarboxylates, including compounds similar to the one , are useful for various synthetic organic chemistry applications, including nucleophilic substitutions and radical reactions (Jasch, Höfling, & Heinrich, 2012).
Electroluminescence and Aggregation-Induced Emission
In the field of electroluminescence, Zhang et al. (2018) synthesized compounds related to this chemical, demonstrating its use in developing materials with aggregation-induced emission and electroluminescence properties (Zhang, Zhang, Zhao, & Ni, 2018).
Development of Antagonists for Human Glucagon Receptor
Additionally, in medical chemistry, Demong et al. (2014) used a compound structurally similar to the one for the development of antagonists for the human glucagon receptor, indicating its potential application in therapeutic development (Demong et al., 2014).
Design and Synthesis of Pyrazole Amide Derivatives
In another study, Deng et al. (2016) focused on the design and synthesis of new pyrazole amide derivatives using similar compounds. They explored its application in developing insecticidal agents (Deng, Zhang, Hu, Yin, Liang, & Yang, 2016).
Sterically Encumbered Systems for Phosphorus Centers
In the field of chemistry, Shah et al. (2000) discussed the use of sterically encumbered systems, like the one , for synthesizing compounds with two low-coordinate phosphorus centers. This study highlights its utility in creating novel materials with unique properties (Shah, Concolino, Rheingold, & Protasiewicz, 2000).
Electrochemical Properties in Polymer Synthesis
Ozelcaglayan et al. (2012) investigated the synthesis of new benzimidazole derivatives, including compounds similar to 4-(tert-butyl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide, for use in donor–acceptor–donor type polymers, focusing on their electrochemical properties (Ozelcaglayan, Şendur, Akbaşoğlu, Apaydin, Çırpan, & Toppare, 2012).
Propiedades
IUPAC Name |
4-tert-butyl-N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N5O/c1-19(2,3)13-6-4-12(5-7-13)18(27)22-11-17-23-24-25-26(17)14-8-9-15(20)16(21)10-14/h4-10H,11H2,1-3H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRNUYIKBVVFDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2658188.png)

![(2Z,3E)-1-(4-bromophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-hydrazinylidenepropan-1-one](/img/structure/B2658190.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)thiophene-2-carboxamide](/img/structure/B2658191.png)



![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2658196.png)
![4-[[3-(1-Methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-sulfonyl fluoride](/img/structure/B2658198.png)


![2-((6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-2-yl)methoxy)acetic acid](/img/structure/B2658204.png)

![Methyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-6-fluoroquinoline-2-carboxylate](/img/structure/B2658207.png)